molecular formula C5H12ClNO2 B1405433 Ethyl 2-hydroxypropanimidoate hydrochloride CAS No. 299397-11-8

Ethyl 2-hydroxypropanimidoate hydrochloride

Cat. No. B1405433
M. Wt: 153.61 g/mol
InChI Key: DROSAJBZHNTVJR-UHFFFAOYSA-N
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Description

Ethyl 2-hydroxypropanimidoate hydrochloride is a chemical compound with the molecular formula C5H12ClNO2 . It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of Ethyl 2-hydroxypropanimidoate hydrochloride is represented by the InChI code: 1S/C5H11NO2.ClH/c1-3-8-5(6)4(2)7;/h5H,3,6H2,1-2H3;1H . The molecular weight of this compound is 153.61 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Ethyl 2-hydroxypropanimidoate hydrochloride has been involved in the synthesis of various chemical compounds. For instance, its derivative, 2-dialkylamino ethyl-[(3-thiophenyl)methoxy] acetate hydrochloride, was synthesized and studied for its effects on learning and memory in mice (Jiang Jing-ai, 2006).
  • Another derivative, 2-ethyl-6-methyl-3-hydroxypyridine hydrochloride, showed promise as a geroprotector, potentially increasing lifespan in certain mouse models (Emanuel & Obukhova, 1978).

Use in Extraction and Solvent Applications

  • Ethyl lactate, or ethyl 2-hydroxypropanoate, produced by fermenting carbohydrates, has shown potential as a solvent for extracting bioactive compounds from plants, such as phenolic compounds from Cytisus scoparius (Lores et al., 2015).

Application in Controlled Release Systems

  • Hydrogels based on 2-hydroxyethyl methacrylate (HEMA), for instance, have been developed for drug delivery, utilizing photo-initiators to influence the drug release behavior (Şenol & Akyol, 2018).

Role in Biodegradation and Environmental Studies

  • Derivatives of ethyl 2-hydroxypropanimidoate hydrochloride have been studied in the context of biodegradation. For example, the degradation of di-ester plasticizers by Rhodococcus rhodochrous released metabolites that interacted with the degrading microbe, impacting the biodegradation process (Nalli, Cooper, & Nicell, 2006).

Future Directions

Ethyl 2-hydroxypropanimidoate hydrochloride is used for pharmaceutical testing . It’s potential for future applications could be explored further in scientific research.

properties

IUPAC Name

ethyl 2-hydroxypropanimidate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c1-3-8-5(6)4(2)7;/h4,6-7H,3H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DROSAJBZHNTVJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)C(C)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-hydroxypropanimidoate hydrochloride

Synthesis routes and methods

Procedure details

A solution of lactonitrile (378 g, 5.32 mol) in ethyl ether (1.46 L) and ethanol (0.34 L) was saturated with hydrogen chloride gas at 0-5° C. for 0.5 h and kept at 5° C. for 60 h. The resulting precipitate was filtered off and washed twice with ethyl ether to give the title compound of Preparation Twelve, Step A as a solid, 815 g (99%). mp: 165-168° C.; 1H NMR (CD3OD, 250 MHz) δ 1.45-1.53 (c, 6H), 4.40-4.61 (c, 3H).
Quantity
378 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.46 L
Type
reactant
Reaction Step One
Quantity
0.34 L
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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